![molecular formula C13H12N2O5 B14011420 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid CAS No. 1154-45-6](/img/structure/B14011420.png)
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid is a compound that features a phthalimide group linked to an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid typically involves the following steps:
Formation of the Phthalimide Derivative: The starting material, phthalic anhydride, reacts with glycine to form N-phthaloylglycine.
Acylation Reaction: N-phthaloylglycine is then acylated with 2-bromoacetyl bromide to form the intermediate compound.
Coupling with Amino Acid: The intermediate is coupled with alanine under basic conditions to yield the final product.
The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in biochemical pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Dioxoisoindolin-2-yl)acetic acid
- 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)acetic acid
- 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-3-hydroxypropanoic acid
Uniqueness
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid is unique due to its specific structure, which combines a phthalimide group with an amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
1154-45-6 |
|---|---|
Molekularformel |
C13H12N2O5 |
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H12N2O5/c1-7(13(19)20)14-10(16)6-15-11(17)8-4-2-3-5-9(8)12(15)18/h2-5,7H,6H2,1H3,(H,14,16)(H,19,20) |
InChI-Schlüssel |
JAEGSMAKFFAPOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)

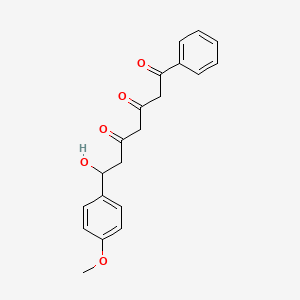
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
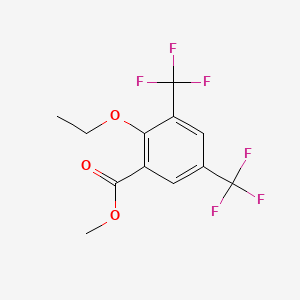
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
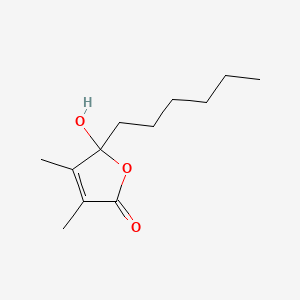


![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)
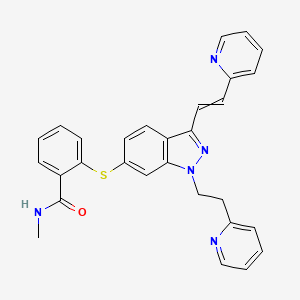
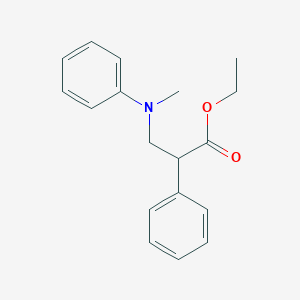
![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine](/img/structure/B14011402.png)
